molecular formula C24H30N4O6S2 B2481618 ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-73-0

ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2481618
CAS RN: 398999-73-0
M. Wt: 534.65
InChI Key: RVZFFYPFGPNZGO-UHFFFAOYSA-N
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Description

The compound ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex chemical entity. Its relevance spans across multiple fields of chemistry and pharmacology due to its unique structure, offering insights into new synthetic pathways and interactions.

Synthesis Analysis

The synthesis of such complex molecules involves multi-step chemical reactions, starting from basic building blocks to achieve the final compound. An example related to the synthesis of structurally complex molecules involves the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, demonstrating a methodology that could be relevant to the synthesis of the target compound by showing how piperazine derivatives can be formed regardless of the reactant ratio (Vasileva et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. Structural analysis through DFT and other computational methods can predict the geometry, electronic structure, and reactivity (Xiao et al., 2022).

Scientific Research Applications

Synthesis and Chemical Characterization

Research has demonstrated the versatility of piperazine and thiophene derivatives in chemical synthesis, producing compounds with a wide range of biological activities. For example, studies have explored the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates by secondary amines, yielding N,N′-disubstituted piperazine derivatives, highlighting the chemical reactivity of compounds related to the mentioned ethyl 4- derivative (Vasileva et al., 2018). Similarly, the synthesis of hybrid molecules incorporating piperazine and cephalosporanic or penicillanic acid moieties has been investigated for their biological activities, demonstrating the compound's relevance in the development of novel antimicrobial agents (Başoğlu et al., 2013).

Biological Evaluation

Derivatives of piperazine and thiophene, including those structurally related to ethyl 4- derivative, have been synthesized and evaluated for their antitumor activities. For instance, novel diarylsulfonylurea derivatives have shown broad-spectrum antitumor activity, indicating the potential of these compounds in cancer therapy (El-Sherbeny et al., 2010). Another study focused on the synthesis, characterization, and biological evaluation of carbazole derivatives as potential antimicrobial and anticancer agents, further underscoring the significance of such compounds in medicinal chemistry research (Sharma et al., 2014).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will continue to explore the potential applications of these compounds, including ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate.

properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6S2/c1-2-34-24(31)27-12-14-28(15-13-27)36(32,33)17-10-8-16(9-11-17)22(30)26-23-20(21(25)29)18-6-4-3-5-7-19(18)35-23/h8-11H,2-7,12-15H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFFYPFGPNZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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